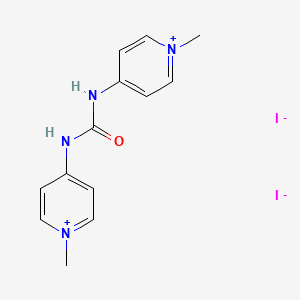![molecular formula C9H11ClS2 B14592800 Benzene, 1-[bis(methylthio)methyl]-4-chloro- CAS No. 61094-67-5](/img/structure/B14592800.png)
Benzene, 1-[bis(methylthio)methyl]-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[bis(methylthio)methyl]-4-chloro-: is an organic compound characterized by the presence of a benzene ring substituted with a bis(methylthio)methyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[bis(methylthio)methyl]-4-chloro- typically involves the introduction of the bis(methylthio)methyl group and the chlorine atom onto the benzene ring. One common method involves the reaction of 4-chlorobenzyl chloride with sodium methylthiolate to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of Benzene, 1-[bis(methylthio)methyl]-4-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-[bis(methylthio)methyl]-4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bis(methylthio)methyl group to a methylthio group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 1-[bis(methylthio)methyl]-4-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-[bis(methylthio)methyl]-4-chloro- involves its interaction with molecular targets such as enzymes and receptors. The bis(methylthio)methyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzene, 1,4-bis(methylthio)-: This compound has two methylthio groups on the benzene ring but lacks the chlorine atom.
Benzene, (methylthio)-: This compound has a single methylthio group on the benzene ring.
Uniqueness: Benzene, 1-[bis(methylthio)methyl]-4-chloro- is unique due to the presence of both the bis(methylthio)methyl group and the chlorine atom, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
61094-67-5 |
|---|---|
Formule moléculaire |
C9H11ClS2 |
Poids moléculaire |
218.8 g/mol |
Nom IUPAC |
1-[bis(methylsulfanyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C9H11ClS2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 |
Clé InChI |
HVUQQXFUPBJOCP-UHFFFAOYSA-N |
SMILES canonique |
CSC(C1=CC=C(C=C1)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


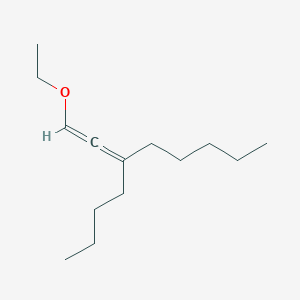
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
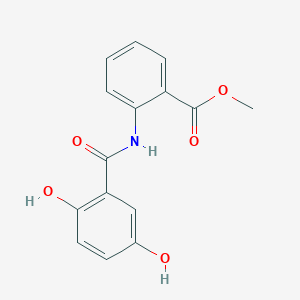
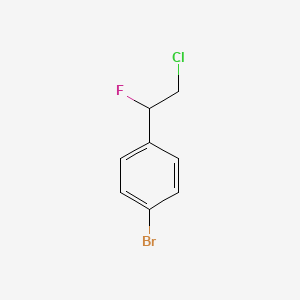
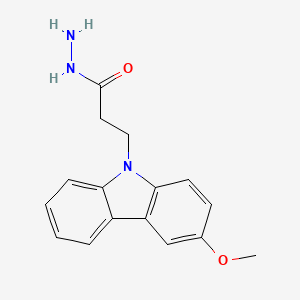
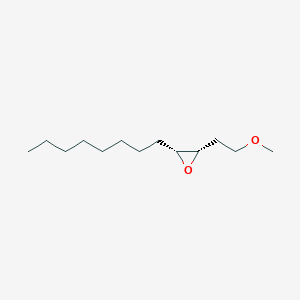
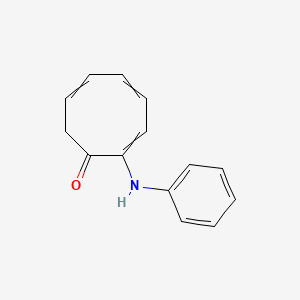
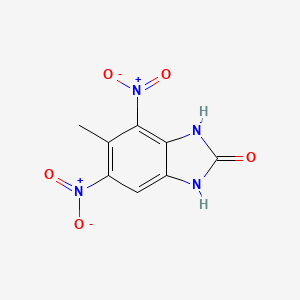
![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)
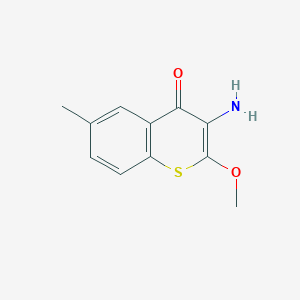
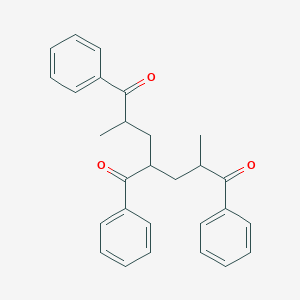
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)
